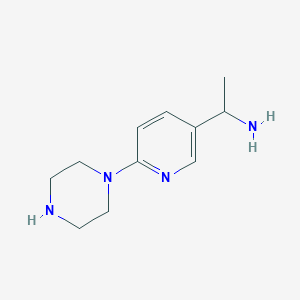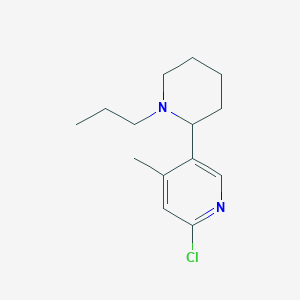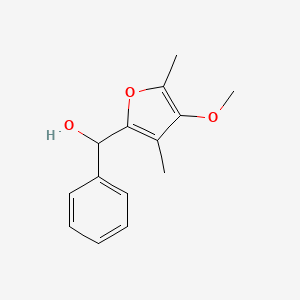
2-((3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is an organic compound that features a benzaldehyde moiety linked to an oxadiazole ring, which is further substituted with a dimethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Dimethylphenyl Group:
Linking to Benzaldehyde: The final step involves the formation of an ether linkage between the oxadiazole ring and benzaldehyde, typically through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-((3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzaldehyde moiety can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles under acidic or basic conditions
Major Products
Oxidation: 2-((3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzoic acid
Reduction: 2-((3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzyl alcohol
Substitution: Depending on the nucleophile, various substituted benzaldehyde derivatives
Applications De Recherche Scientifique
2-((3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or marker in various biological assays to study cellular processes or interactions.
Industrial Applications: The compound can be utilized in the synthesis of specialty chemicals or as an intermediate in the production of more complex molecules.
Mécanisme D'action
The mechanism of action of 2-((3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and benzaldehyde moiety can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzoic acid
- 2-((3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzyl alcohol
- 3-(3,4-Dimethylphenyl)-1,2,4-oxadiazole
Uniqueness
2-((3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is unique due to the presence of both the oxadiazole ring and the benzaldehyde moiety, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C18H16N2O3 |
|---|---|
Poids moléculaire |
308.3 g/mol |
Nom IUPAC |
2-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde |
InChI |
InChI=1S/C18H16N2O3/c1-12-7-8-14(9-13(12)2)18-19-17(23-20-18)11-22-16-6-4-3-5-15(16)10-21/h3-10H,11H2,1-2H3 |
Clé InChI |
QIWWTEZRAWNDDE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-8-carboxylic acid](/img/structure/B11799168.png)
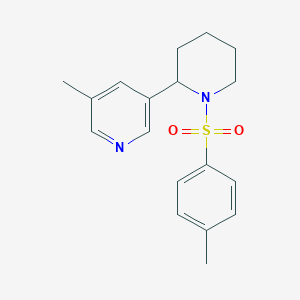


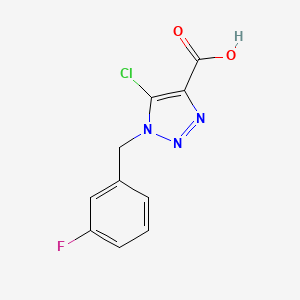
![2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B11799187.png)

